Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHAHJTNSHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936867 | |
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-72-0 | |
| Record name | Ethyl 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with pyridine-3-carboxylic acid hydrazide in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol or tetrahydrofuran at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate has been studied for its various pharmacological effects:
- Antimicrobial Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Recent research has highlighted the diverse applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate
- Core Structure : 1,2,4-triazole (contains two nitrogen atoms in the ring).
- Substituents : Pyridin-2-yl at position 3; ethyl ester at position 3.
- Molecular Formula : C₁₀H₉N₅O₂ (MW: 231.21 g/mol).
- Key Differences :
Ethyl 5-methyl-3-pyridin-2-ylisoxazole-4-carboxylate
- Core Structure : Isoxazole (one oxygen and one nitrogen atom in the ring).
- Substituents : Pyridin-2-yl at position 3; methyl and ethyl ester groups.
- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol).
- Key Differences :
Substituent Variations in 1,2,4-Oxadiazoles
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
- Substituent : Cyclopentyl group (alkyl).
- Molecular Formula : C₁₀H₁₄N₂O₃ (MW: 210.23 g/mol).
- Absence of aromatic substituents reduces π-π stacking interactions .
Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate
Positional Isomerism in Pyridinyl Substitution
- Ethyl 3-pyridin-3-yl vs. Ethyl 3-pyridin-2-yl Derivatives: Pyridin-3-yl substitution places the nitrogen atom meta to the oxadiazole linkage, altering electronic effects (e.g., dipole interactions).
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituent | Predicted Solubility |
|---|---|---|---|
| Ethyl 3-pyridin-3-yl-oxadiazole-5-carboxylate | 219.2 | Pyridin-3-yl | Moderate (polar) |
| Ethyl 3-cyclopentyl-oxadiazole-5-carboxylate | 210.23 | Cyclopentyl | Low (lipophilic) |
| Ethyl 3-(4-tert-butylphenyl)-oxadiazole-5-carboxylate | 274.32 | 4-tert-Butylphenyl | Very low |
Biological Activity
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: Ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula: C10H9N3O3
- CAS Number: 163719-72-0
Biological Activity Overview
Recent studies indicate that this compound exhibits significant biological activities. These activities are primarily attributed to its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. For instance, studies have shown that derivatives of oxadiazoles exhibit cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
| Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole | U937 (Leukemia) | <2.78 | Cell cycle arrest and apoptosis |
| Doxorubicin (Reference) | MCF-7 | 10.38 | DNA intercalation and apoptosis induction |
The compound's mechanism of action involves inducing apoptosis in cancer cells through pathways involving p53 and caspase activation .
Antimicrobial Activity
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that these compounds exhibit activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the oxadiazole core may enhance the antimicrobial potency of the compounds .
Case Studies and Research Findings
Several case studies highlight the biological activity of ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole derivatives:
- Cytotoxicity in Cancer Models:
- Apoptosis Induction:
- Inhibitory Activity Against Carbonic Anhydrases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
